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molecular formula C12H11N3O B085512 4-[(4-aminophenyl)azo]phenol CAS No. 103-18-4

4-[(4-aminophenyl)azo]phenol

Cat. No. B085512
M. Wt: 213.23 g/mol
InChI Key: UXLIUDGZLJKALV-UHFFFAOYSA-N
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Patent
US04115380

Procedure details

108 Parts by weight of p-phenylene-diamine which are placed into 300 parts by volume of water and 1000 parts by weight of ice are diazotized at a pH of from 1.5 to 3.5 by adding a total of about 200 parts by volume of 31% by weight hydrochloric acid and about 69 parts by weight of sodium nitrite in an aqueous solution. Upon clarification with active charcoal/guhr, 180 parts by weight of phenol are added, and a pH in the range of from 8 to 11 is established with 90 parts by volume of a 33% by weight sodium hydroxide solution. Within 30 minutes the 4-amino-benzene-diazonium salt is coupled to give the 4-hydroxy-4'-aminoazobenzene. Subsequently 170 parts by volume of 33% by weight of sodium hydroxide solution and 65 parts by weight of sodium nitrite are added.
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reactant
Reaction Step One
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reactant
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
Name
4-amino-benzene-diazonium
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0 (± 1) mol
Type
reactant
Reaction Step Six
Name
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0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1(N)C=CC(N)=CC=1.Cl.N([O-])=O.[Na+].C.[C:15]1([OH:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[OH-].[Na+].[NH2:24][C:25]1[CH:30]=[CH:29][C:28]([N+:31]#[N:32])=[CH:27][CH:26]=1>O>[OH:21][C:15]1[CH:20]=[CH:19][C:18]([N:32]=[N:31][C:28]2[CH:29]=[CH:30][C:25]([NH2:24])=[CH:26][CH:27]=2)=[CH:17][CH:16]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
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Type
reactant
Smiles
C1(=CC=C(C=C1)N)N
Step Two
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Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
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Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
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Quantity
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Type
reactant
Smiles
C
Name
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Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Five
Name
Quantity
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Type
reactant
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[OH-].[Na+]
Step Six
Name
4-amino-benzene-diazonium
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reactant
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NC1=CC=C(C=C1)[N+]#N
Step Seven
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solvent
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O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)N=NC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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